molecular formula C8H17BrO B13187846 2-(Bromomethyl)-1-(propan-2-yloxy)butane

2-(Bromomethyl)-1-(propan-2-yloxy)butane

Cat. No.: B13187846
M. Wt: 209.12 g/mol
InChI Key: XEBONTAWADRACK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-(propan-2-yloxy)butane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a butane chain, which also contains a propan-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-(propan-2-yloxy)butane typically involves the bromination of an appropriate precursor. One common method is the bromination of 1-(propan-2-yloxy)butane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Industrial methods may also employ safer and more environmentally friendly brominating agents to minimize hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-(propan-2-yloxy)butane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases like potassium tert-butoxide or sodium hydride are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride are employed for reduction.

Major Products Formed

    Substitution Reactions: Products include alcohols, ethers, and amines, depending on the nucleophile used.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-(Bromomethyl)-1-(propan-2-yloxy)butane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules through alkylation reactions, aiding in the study of biological processes and the development of bioconjugates.

    Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-(propan-2-yloxy)butane involves its reactivity towards nucleophiles and bases. The bromomethyl group acts as an electrophilic center, attracting nucleophiles that can displace the bromine atom. This reactivity is exploited in various synthetic transformations to introduce new functional groups or create carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromobutane: A simpler alkyl halide with a single bromine atom attached to a butane chain.

    2-Bromo-2-methylpropane: Contains a bromine atom attached to a tertiary carbon, making it more reactive towards nucleophiles.

    1-(Bromomethyl)-2-(propan-2-yloxy)ethane: Similar structure but with a shorter carbon chain.

Uniqueness

2-(Bromomethyl)-1-(propan-2-yloxy)butane is unique due to the presence of both a bromomethyl group and a propan-2-yloxy substituent. This combination of functional groups provides distinct reactivity patterns and synthetic versatility, making it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-2-(propan-2-yloxymethyl)butane

InChI

InChI=1S/C8H17BrO/c1-4-8(5-9)6-10-7(2)3/h7-8H,4-6H2,1-3H3

InChI Key

XEBONTAWADRACK-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(C)C)CBr

Origin of Product

United States

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